(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid
Description
"(12α)-5,9α,11α-Trihydroxy-prosta-6E,14Z-dien-1-oic acid" is a prostaglandin analog characterized by a 20-carbon skeleton with three hydroxyl groups at positions 5, 9α, and 11α, along with double bonds at positions 6E and 14Z. Prostaglandins are lipid mediators derived from arachidonic acid, playing critical roles in inflammation, vascular tone, and cellular signaling. This compound’s stereochemistry (e.g., α-configuration of hydroxyl groups) and conjugated double bonds likely influence its receptor binding affinity and metabolic stability compared to other prostaglandins.
Properties
IUPAC Name |
(E)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPXIZGLPAGEV-DCOIXEBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H]1[C@@H](C[C@@H]([C@@H]1/C=C/C(CCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348136 | |
| Record name | (6E,9alpha,11alpha,12alpha,14Z)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445349-99-4 | |
| Record name | (6E,9alpha,11alpha,12alpha,14Z)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid typically involves multi-step organic reactions. One common approach is the hydroxylation of precursor molecules using specific enzymes such as 12alpha-hydroxysteroid dehydrogenase . This enzyme catalyzes the hydroxylation of steroidal substrates, leading to the formation of the desired hydroxylated product.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using recombinant microorganisms. For example, whole-cell biocatalysts with recombinant hydroxysteroid dehydrogenases have been employed for the asymmetric reduction of related compounds . These biocatalysts offer an efficient and environmentally friendly alternative to traditional chemical synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid undergoes various chemical reactions, including:
Reduction: Utilizing whole-cell biocatalysts for the reduction of keto groups to hydroxyl groups.
Substitution: Involving the replacement of hydroxyl groups with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include NADP+ for oxidation reactions and NADH for reduction reactions . Reaction conditions often involve specific pH ranges and temperatures optimized for enzyme activity.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxo derivatives of the original compound, which may exhibit different biological activities and chemical properties.
Scientific Research Applications
The compound features multiple hydroxyl groups and a conjugated diene system that contribute to its unique chemical properties. Its structure allows it to participate in various biochemical reactions.
Chemistry
- Model Compound : It serves as a model for studying hydroxylation and oxidation reactions due to its structural features.
- Synthetic Routes : The synthesis often involves multi-step organic reactions, including enzymatic hydroxylation using specific enzymes like 12alpha-hydroxysteroid dehydrogenase.
Biology
- Bile Acid Metabolism : Research indicates its involvement in bile acid metabolism, which is critical for understanding liver function and metabolic disorders.
- Oxidative Stress Biomarker : As a product of lipid peroxidation, it acts as a biomarker for oxidative stress in biological systems .
Medicine
- Therapeutic Potential : Investigations are ongoing regarding its potential therapeutic effects in treating liver diseases and metabolic disorders. Its bioactive metabolites may influence cellular signaling pathways related to inflammation and metabolism .
Industry
- Pharmaceutical Production : The compound is utilized in the production of pharmaceuticals and as a precursor for synthesizing other bioactive compounds. Its unique properties make it valuable in drug development .
Similar Compounds
| Compound Name | Hydroxylation Pattern | Key Characteristics |
|---|---|---|
| Cholates | Multiple Hydroxyls | Bile acids with varied physiological roles |
| Chenodeoxycholate | Varies | Another bile acid with distinct functions |
| Deoxycholate | Fewer Hydroxyls | Similar structural features but less complex |
Uniqueness
The unique hydroxylation pattern and conjugated diene system of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid distinguish it from other bile acids and prostanoids. Its ability to undergo various enzymatic reactions enhances its potential applications in both research and industry.
Case Study 1: Role in Liver Function
A study explored the effects of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid on liver function in animal models. Results indicated that this compound modulated liver enzyme activities associated with bile acid metabolism, suggesting potential therapeutic applications in liver diseases .
Case Study 2: Biomarker for Oxidative Stress
Research demonstrated that levels of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid increased significantly under oxidative stress conditions in cell cultures. This finding supports its use as a reliable biomarker for assessing oxidative damage in biological systems .
Mechanism of Action
The mechanism of action of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid involves its interaction with specific enzymes and receptors in the body. For example, it may act as a substrate for hydroxysteroid dehydrogenases, leading to the formation of bioactive metabolites . These metabolites can modulate various signaling pathways, including those involved in bile acid metabolism and glucose homeostasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between "(12α)-5,9α,11α-Trihydroxy-prosta-6E,14Z-dien-1-oic acid" and related prostaglandins:
Notes:
- Hydroxyl vs. Oxo Groups : The trihydroxy structure of the target compound may enhance hydrophilicity and reduce membrane permeability compared to oxo-containing analogs like 11-oxoprosta-tetraen-1-oic acid .
- Chirality : The α-configuration of hydroxyl groups (e.g., 9α, 11α) distinguishes it from β-oriented analogs, which are often less bioactive .
Research Findings and Pharmacological Implications
(a) Metabolic Stability
Compounds with multiple hydroxyl groups, such as the target molecule, are typically more prone to phase II metabolism (e.g., glucuronidation) than oxo-substituted analogs . This may reduce bioavailability but enhance water solubility for renal excretion.
(b) Receptor Interactions
In contrast, 11-oxo analogs (e.g., 15d-PGJ2) activate nuclear receptors like PPARγ, promoting anti-inflammatory responses .
(c) Structural-Activity Relationship (SAR)
- Hydroxylation at C5 : Common in PGF2α analogs, linked to uterotonic activity.
- Conjugated Dienes (6E,14Z): May confer rigidity to the carboxylate side chain, affecting ligand-receptor docking compared to mono-unsaturated analogs .
Biological Activity
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid, commonly referred to as 8,12-iso-iPF2alpha-VI or 12-iso-5,6E,14Z-PGF2alpha, is a hydroxylated prostanoid that plays a significant role in various biological processes. This compound is primarily recognized for its involvement in lipid peroxidation and oxidative stress, making it an important biomarker in numerous physiological and pathological conditions.
- Molecular Formula : C20H34O5
- Molecular Weight : 354.5 g/mol
- CAS Number : 1445349-99-4
- Purity : >95%
- Solubility : Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) at varying concentrations .
1. Oxidative Stress Biomarker
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid is recognized as a product of lipid peroxidation. It serves as a biomarker for oxidative stress in biological systems. Elevated levels of this compound have been associated with various diseases including cardiovascular disorders and cancer.
2. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative damage. The antioxidant activity can be quantified through various assays such as DPPH and ABTS scavenging tests .
3. Enzyme Inhibition
Studies have demonstrated that (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid can inhibit key enzymes involved in metabolic pathways. For instance:
- Acetylcholinesterase (AChE) : This compound has shown potential as an AChE inhibitor, which is crucial for conditions like Alzheimer's disease.
- Tyrosinase : Inhibition of this enzyme suggests potential applications in skin-related therapies .
Case Study 1: Cardiovascular Health
A study focused on the role of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid in cardiovascular health demonstrated that elevated levels correlate with increased oxidative stress markers in patients with coronary artery disease. The findings suggest its potential utility as a diagnostic marker for assessing cardiovascular risk .
Case Study 2: Cancer Research
In vitro studies on cancer cell lines have shown that treatment with (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oic acid induces apoptosis in specific breast cancer cells (MCF-7), while sparing others (MDA-MB-231). This selective cytotoxicity underscores its potential therapeutic applications in targeted cancer treatments .
Research Findings Summary
| Biological Activity | Findings |
|---|---|
| Oxidative Stress Biomarker | Elevated levels linked to cardiovascular diseases and cancer |
| Antioxidant Activity | Effective scavenging of free radicals; significant DPPH/ABTS activity |
| Enzyme Inhibition | AChE and tyrosinase inhibition observed; potential therapeutic implications |
| Apoptotic Effects in Cancer Cells | Induces apoptosis selectively in MCF-7 breast cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
